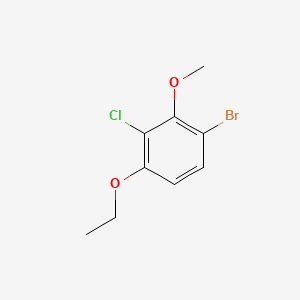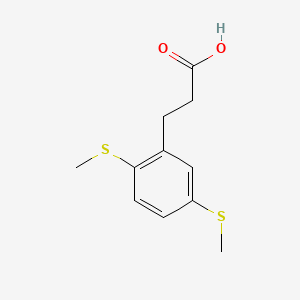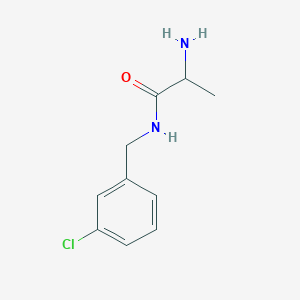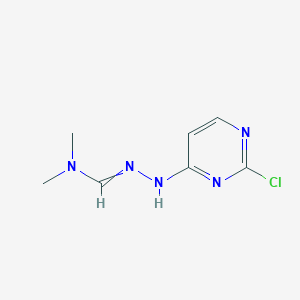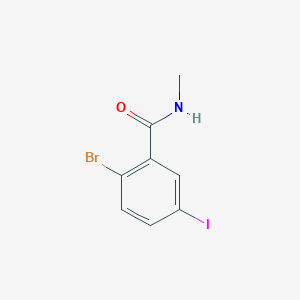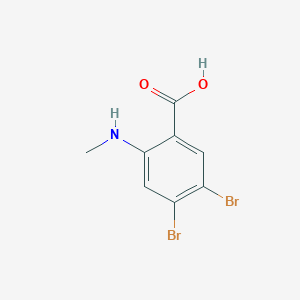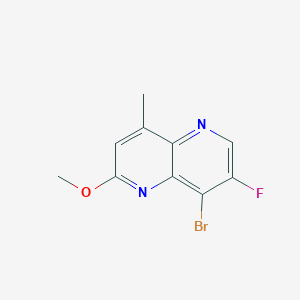
8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine: is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromine atom at the 8th position, a fluorine atom at the 7th position, a methoxy group at the 2nd position, and a methyl group at the 4th position on the naphthyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the Gould-Jacobs reaction , where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization to form the naphthyridine skeleton .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes, including halogenation, methylation, and methoxylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of these reactions .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine oxides or reduction to form naphthyridine derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Halogenating Agents: For halogenation reactions, reagents like N-bromosuccinimide (NBS) and Selectfluor are commonly used.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Solvents like dichloromethane, toluene, and methanol are frequently used in these reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mécanisme D'action
The mechanism of action of 8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The presence of halogen atoms enhances its binding affinity and specificity towards the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
- 8-Bromo-7-fluoro-2-methoxy-4-hydroxy-1,5-naphthyridine
- 8-Bromo-7-fluoro-2-methoxy-4-ethyl-1,5-naphthyridine
Uniqueness
8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives .
Propriétés
Formule moléculaire |
C10H8BrFN2O |
|---|---|
Poids moléculaire |
271.09 g/mol |
Nom IUPAC |
8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine |
InChI |
InChI=1S/C10H8BrFN2O/c1-5-3-7(15-2)14-10-8(11)6(12)4-13-9(5)10/h3-4H,1-2H3 |
Clé InChI |
INQWNEZYPUKPNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C(C(=CN=C12)F)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14777660.png)
![4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride](/img/structure/B14777662.png)


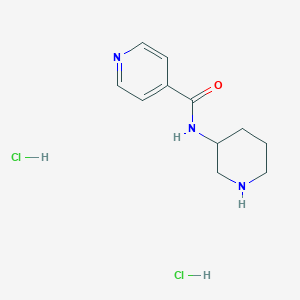
![4-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid](/img/structure/B14777688.png)

